molecular formula C13H9NO6S B6406547 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% CAS No. 1261957-05-4

2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%

Cat. No. B6406547
CAS RN: 1261957-05-4
M. Wt: 307.28 g/mol
InChI Key: PJLCVGFHPIOTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid (2-MCTNB) is an organic compound with a molecular formula of C12H9NO5S. It is a colorless solid with a melting point of around 210-212 °C and is soluble in methanol and ethanol. 2-MCTNB has been widely used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals and dyes. It has also been used in scientific research applications as a model compound for studying the mechanism of action of other compounds.

Mechanism of Action

2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% has been used to study the mechanism of action of drugs that target enzymes involved in the metabolism of carbohydrates, lipids and proteins. It has also been used to study the binding of drugs to receptors and enzymes, as well as the effects of drug metabolism on the body. The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of carbohydrates, lipids and proteins. This inhibition is believed to be due to the binding of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% to the enzyme active sites, preventing the enzymes from catalyzing the metabolic reactions.
Biochemical and Physiological Effects
2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids and proteins. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of cancer cells. In addition, it has been shown to have an effect on the metabolism of cholesterol, triglycerides, and other lipids.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% is not water soluble, making it difficult to use in aqueous solutions. In addition, it is not soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

Future research on 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. It could also be used to study the effects of drug metabolism on the body, as well as its potential effects on other biochemical and physiological processes. In addition, further research could be done to explore the potential of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% as a drug delivery system. Finally, research could be conducted to explore the potential of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% as a tool for the synthesis of more complex organic compounds.

Synthesis Methods

2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% can be synthesized by a two-step process, starting with the reaction of 5-methoxycarbonylthiophene-3-carboxylic acid and 4-nitrobenzoyl chloride in the presence of anhydrous zinc chloride. The reaction yields a 5-methoxycarbonylthiophene-3-carboxylic acid 4-nitrobenzoate ester, which is then hydrolyzed with aqueous sodium hydroxide to give 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%.

Scientific Research Applications

2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95% has been used in scientific research applications as a model compound for studying the mechanism of action of other compounds. It has been used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals and dyes. In particular, it has been used to study the mechanism of action of drugs that target enzymes involved in the metabolism of carbohydrates, lipids and proteins. It has also been used to study the binding of drugs to receptors and enzymes, as well as the effects of drug metabolism on the body.

properties

IUPAC Name

2-(5-methoxycarbonylthiophen-3-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c1-20-13(17)11-4-7(6-21-11)10-5-8(14(18)19)2-3-9(10)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLCVGFHPIOTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691007
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-05-4
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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